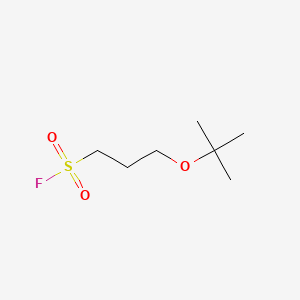

3-(tert-butoxy)propane-1-sulfonyl fluoride

Description

Historical Context and Evolution of Alkyl Sulfonyl Fluoride (B91410) Chemistry in Modern Synthesis

The chemistry of sulfonyl fluorides has undergone a significant transformation in the eyes of the scientific community. Initially, these compounds were often regarded as highly stable and relatively inert, particularly when compared to their more reactive sulfonyl chloride counterparts. sigmaaldrich.commdpi.com This stability led to their use as precursors for robust materials such as ion-exchange resins and surfactants. pdx.edu

A paradigm shift occurred in 2014 when K. Barry Sharpless and colleagues introduced Sulfur(VI) Fluoride Exchange (SuFEx) as a next-generation "click chemistry" reaction. acs.orgacs.orgnih.gov This development reimagined the sulfonyl fluoride group not as an endpoint but as a highly reliable "connective" functional group. sigmaaldrich.comnih.gov SuFEx chemistry is characterized by the specific activation of the exceptionally stable S(VI)-F bond, allowing it to react rapidly and efficiently with nucleophiles under specific conditions. nih.gov This discovery invigorated research into sulfonyl fluorides, recasting them as privileged reactive entities for applications ranging from drug discovery to materials science. sigmaaldrich.comacs.org

The resurgence of interest has also spurred the development of novel synthetic methodologies to access a diverse array of alkyl and aryl sulfonyl fluorides. nih.gov Historically, their synthesis could be challenging, often relying on multi-step procedures or harsh reagents. researchgate.netrhhz.net Modern advancements, however, have introduced milder and more versatile routes, including:

Deoxyfluorination of sulfonic acids. researchgate.net

Oxidative conversion of thiols and disulfides. mdpi.comrhhz.net

Transition-metal-catalyzed processes. nih.govorganic-chemistry.org

Photoredox catalysis , which provides a mild pathway to alkyl sulfonyl fluorides from readily available starting materials like alkyl bromides and alcohols. acs.orgorganic-chemistry.orgresearchgate.net

These synthetic innovations have made complex sulfonyl fluorides more accessible, paving the way for their exploration in increasingly sophisticated applications. acs.orgresearchgate.net

Significance of the Sulfonyl Fluoride Functional Group as a Chemical Entity in Organic Transformations

The sulfonyl fluoride (-SO₂F) functional group possesses a unique and powerful balance of stability and reactivity, making it a cornerstone of modern chemical biology and synthesis. nih.govnih.gov Its utility stems from several key characteristics that distinguish it from other sulfonyl halides.

| Property | Sulfonyl Fluoride (R-SO₂F) | Sulfonyl Chloride (R-SO₂Cl) |

| Stability to Hydrolysis | High stability, even under physiological conditions. nih.gov | Prone to rapid hydrolysis. |

| Resistance to Reduction | Highly resistant to chemical reduction. sigmaaldrich.commdpi.com | Can be reduced. |

| Thermodynamic Stability | Stable to thermolysis. sigmaaldrich.comacs.org | Less thermally stable. |

| Reactivity | Reacts chemoselectively at the sulfur center under specific activation (e.g., with a catalyst). sigmaaldrich.com | Highly reactive and less selective, can act as a chlorinating agent. |

This distinctive profile makes the sulfonyl fluoride group an ideal electrophile for "click chemistry." The SuFEx reaction provides a powerful tool for forging strong, stable connections between molecular building blocks in a variety of fields. sigmaaldrich.comnih.gov

In the realm of chemical biology, the sulfonyl fluoride group has emerged as a privileged "warhead" for designing covalent inhibitors and chemical probes. acs.orgsigmaaldrich.cn Unlike many electrophiles that primarily target the highly nucleophilic cysteine residue in proteins, sulfonyl fluorides exhibit context-specific reactivity with a broader range of amino acids, including serine, lysine, tyrosine, threonine, and histidine. acs.orgnih.govacs.org This expanded targeting scope allows for the exploration of new binding sites and the development of highly selective covalent drugs and probes. sigmaaldrich.cnacs.org Phenylmethanesulfonyl fluoride, for example, is a classic, broadly used serine protease inhibitor. nih.gov

Strategic Role of the tert-Butoxy (B1229062) Moiety in Organic Synthesis and its Implications for the Properties of 3-(tert-butoxy)propane-1-sulfonyl fluoride

The tert-butoxy group, derived from tert-butanol, plays several crucial roles in organic synthesis, primarily centered on its steric bulk and its use as a protecting group. masterorganicchemistry.comyoutube.com

Steric Hindrance: The bulky nature of the tert-butyl group significantly influences the reactivity and selectivity of reactions. masterorganicchemistry.com For instance, potassium tert-butoxide is a strong, non-nucleophilic base favored for promoting elimination reactions that form the less-substituted "Hofmann" product, as its size prevents it from accessing more sterically hindered protons. masterorganicchemistry.com

Protecting Group: The tert-butyl group is widely used to protect alcohols (as tert-butyl ethers) and carboxylic acids (as tert-butyl esters). youtube.comwikipedia.org These protected forms are stable to a wide range of reaction conditions, including basic and organometallic reagents, but can be selectively removed (deprotected) under acidic conditions, often using trifluoroacetic acid. wikipedia.orgorganic-chemistry.org This orthogonality is fundamental to complex, multi-step synthesis, particularly in peptide and oligonucleotide synthesis. wikipedia.org

In the context of This compound , the tert-butoxy group, connected via a flexible three-carbon linker, imparts specific properties to the molecule:

Increased Lipophilicity: The hydrocarbon-rich tert-butyl group increases the molecule's non-polarity, which can affect its solubility in organic solvents and its interactions within non-polar biological environments.

Steric Shielding: While separated by a propyl chain, the bulky group can still influence the accessibility of the sulfonyl fluoride electrophile, potentially modulating its reactivity and selectivity toward different nucleophiles or protein binding pockets.

A "Masked" Functional Group: The tert-butyl ether linkage is robust but offers the potential for cleavage under specific, harsh acidic conditions. This would unmask a hydroxyl group, converting the molecule into a derivative of 3-hydroxypropane-1-sulfonyl fluoride. This feature allows for a two-stage functionalization strategy where the molecule is first incorporated via SuFEx chemistry, followed by deprotection to reveal a new reactive handle for further modification.

| Protecting Group | Common Substrate | Cleavage Conditions |

| tert-Butyl (tBu) ether/ester | Alcohols, Carboxylic Acids | Acidic (e.g., Trifluoroacetic Acid, HCl). wikipedia.orgorganic-chemistry.org |

| Benzyl (Bn) ether/ester | Alcohols, Carboxylic Acids | Hydrogenolysis (H₂, Pd/C). wikipedia.org |

| tert-Butyldimethylsilyl (TBS) | Alcohols | Fluoride sources (e.g., TBAF), Acid. wikipedia.org |

| Fluorenylmethyloxycarbonyl (Fmoc) | Amines | Basic (e.g., Piperidine). wikipedia.org |

Overview of Key Research Directions and Future Potential for this compound in Academic Chemical Research

Given the combined functionalities of the sulfonyl fluoride "warhead" and the tert-butoxy "handle," this compound is a promising building block for several areas of academic research. Its potential has not been deeply explored, presenting a landscape ripe for investigation.

Key research directions can be extrapolated from the known chemistry of its components:

Development of Novel Chemical Probes and Covalent Inhibitors: The compound could be used as a tool to probe protein function. The tert-butoxypropyl moiety could serve as a unique recognition element, directing the sulfonyl fluoride warhead to specific binding sites that may not be accessible to smaller, less lipophilic probes. Researchers could investigate its selectivity profile against panels of enzymes to identify novel covalent inhibitors.

Application in SuFEx Click Chemistry: As a SuFEx hub, it can be used to introduce the tert-butoxypropyl group into a wide range of molecules and materials. This could be valuable for:

Polymer Science: Incorporating this unit into polymers via SuFEx could modify the physical properties of the resulting materials, such as increasing their solubility in non-polar solvents or altering their thermal characteristics.

Medicinal Chemistry: Using it as a building block in drug synthesis to add a bulky, lipophilic tail that could enhance membrane permeability or fit into hydrophobic pockets of a target protein.

Exploitation as a Bifunctional Linker: The "masked" hydroxyl functionality is a key strategic element. A potential research workflow could involve:

Step 1: Covalently attach the molecule to a target protein or polymer via the sulfonyl fluoride group.

Step 2: Remove the tert-butyl group under acidic conditions to expose a primary alcohol.

Step 3: Use the newly revealed alcohol as a point for secondary modification, such as attaching a fluorescent dye, a biotin (B1667282) tag for pulldown experiments, or another pharmacophore.

This dual-functionality makes it a potentially valuable tool for constructing complex molecular architectures and bioconjugates.

| Potential Application Area | Role of this compound | Key Features Utilized |

| Chemical Biology | Selective Covalent Probe/Inhibitor | SO₂F warhead reactivity; Steric/lipophilic influence of the side chain. |

| Materials Science | Monomer for Polymer Modification | SuFEx connectivity; Introduction of bulky, non-polar side chains. |

| Synthetic Methodology | Bifunctional Building Block | SuFEx connectivity; Acid-labile protecting group revealing a secondary functional handle (-OH). |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]propane-1-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15FO3S/c1-7(2,3)11-5-4-6-12(8,9)10/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIKWPJAMWJGJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCCS(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15FO3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 3 Tert Butoxy Propane 1 Sulfonyl Fluoride

Synthesis of the 3-(tert-butoxy)propane-1-sulfonyl Backbone.

The foundational step in synthesizing 3-(tert-butoxy)propane-1-sulfonyl fluoride (B91410) involves the assembly of the 3-(tert-butoxy)propane chain, which is then functionalized with a sulfur-containing group amenable to conversion into a sulfonyl fluoride.

Preparation of Functionalized Propyl Precursors with tert-Butoxy (B1229062) Groups.

The creation of the 3-(tert-butoxy)propane backbone typically starts with readily available three-carbon synthons. A common strategy involves the etherification of a propanediol (B1597323) derivative. For instance, 1,3-propanediol (B51772) can be selectively mono-protected. A more direct route involves the reaction of a propyl unit bearing a leaving group at one terminus and a protected or unprotected hydroxyl or thiol group at the other.

A key intermediate is 3-(tert-butoxy)propan-1-ol. This can be prepared from precursors like 3-chloropropan-1-ol and potassium tert-butoxide via a Williamson ether synthesis. The resulting alcohol can then be converted to a thiol (3-(tert-butoxy)propane-1-thiol) or a sulfide (B99878), which serves as the immediate precursor for the oxidation step.

Oxidation Pathways for Thiol and Sulfide Derivatives to Sulfonic Acids and their Intermediates.

Once the 3-(tert-butoxy)propane-1-thiol (B6155021) or a related sulfide is obtained, the next critical step is the oxidation of the sulfur atom to the +6 oxidation state. This conversion is essential to form either the sulfonic acid, which can be subsequently fluorinated, or a sulfonyl halide intermediate.

The oxidation of thiols or disulfides can be achieved using strong oxidizing agents. A common laboratory method involves oxidative chlorination, which uses reagents like chlorine in the presence of water to directly form a sulfonyl chloride intermediate. This classical approach, however, often requires harsh conditions. acs.org More modern and milder electrochemical methods have also been developed, where thiols or disulfides are anodically oxidized in the presence of a fluoride source to yield sulfonyl fluorides directly. acs.org

Alternatively, sulfides can be oxidized. The oxidation of sulfides typically proceeds first to the sulfoxide (B87167) and then to the sulfone. To reach the sulfonyl halide stage, more vigorous conditions or specific reagents are necessary. For instance, trifluoroperacetic acid (TFPAA), prepared in situ, has been shown to be effective for oxidizing various sulfides to sulfoxides, though over-oxidation to the sulfone can occur. nih.gov For the synthesis of a sulfonyl chloride from a thiol, a one-pot method using SOCl2 and H2O2 has been reported as a convenient and efficient approach. researchgate.net

Direct Fluorosulfonylation Reactions for Sulfonyl Fluoride Formation.

Direct fluorosulfonylation methods offer a more streamlined approach by forming the C-SO2F bond in a single conceptual step, often from unsaturated precursors or via C-H activation, bypassing the need for pre-formed sulfonyl chlorides.

Electrophilic Fluorination Approaches.

Electrophilic fluorination strategies typically involve the reaction of a sulfur-based nucleophile, such as a sulfinate salt, with an electrophilic fluorine source ("F+"). Reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor are commonly employed for this purpose. wikipedia.orgmdpi.com In a potential pathway to 3-(tert-butoxy)propane-1-sulfonyl fluoride, a 3-(tert-butoxy)propanesulfinate intermediate could be generated from an appropriate precursor and then treated with an electrophilic fluorinating agent.

Palladium-catalyzed methods have been developed to couple aryl halides with a sulfur dioxide source, like the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), to form a sulfinate in situ, which is then trapped with NFSI or Selectfluor to afford the sulfonyl fluoride. researchgate.netmdpi.com While primarily demonstrated for aryl systems, the principles could be adapted for specific aliphatic precursors.

Table 1: Common Electrophilic Fluorinating Agents for Sulfonyl Fluoride Synthesis

| Reagent Name | Abbreviation | Typical Application |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Fluorination of in situ generated sulfinates. researchgate.netmdpi.com |

| Selectfluor | F-TEDA-BF4 | Fluorination of in situ generated sulfinates. mdpi.com |

Radical Fluorosulfonylation Strategies.

Radical-based methods have emerged as a powerful tool for synthesizing sulfonyl fluorides, particularly for aliphatic systems. nih.gov These strategies often involve the radical addition of a fluorosulfonyl group (•SO2F) across a double or triple bond.

One notable approach is the hydro-fluorosulfonylation of unactivated alkenes. nih.gov This method can install the sulfonyl fluoride group onto a carbon backbone directly from an alkene feedstock. For the synthesis of this compound, a precursor like tert-butyl allyl ether could potentially undergo a radical addition reaction. The fluorosulfonyl radical (FSO2•) can be generated from various precursors, including sulfuryl chlorofluoride (FSO2Cl) under photoredox catalysis. rsc.orgthieme-connect.de Another strategy involves the addition of a trifluoromethyl radical to an allylsulfonyl fluoride, which then undergoes fragmentation and subsequent addition to an alkyne, demonstrating the utility of radical processes in constructing complex sulfonyl fluorides. rsc.orgnih.gov

Table 2: Selected Radical Fluorosulfonylation Approaches

| Radical Source Precursor | Alkene/Alkyne Type | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| FSO2Cl | Alkenes (Aryl & Alkyl) | Iridium photocatalyst, visible light | Alkenylsulfonyl fluoride | thieme-connect.de |

| FABI* | Unactivated Alkenes | Organocatalyst | Aliphatic sulfonyl fluoride | nih.gov |

| Allylsulfonyl fluoride | Aryl Alkyl Alkynes | CF3 radical initiator | Alkenylsulfonyl fluoride | rsc.orgnih.gov |

*FABI: 1-fluorosulfonyl 2-aryl benzoimidazolium

Indirect Conversions from Sulfonyl Chlorides and Related Halides.

The most traditional and widely practiced method for preparing sulfonyl fluorides is the nucleophilic substitution of a chloride in a sulfonyl chloride precursor (R-SO2Cl) with a fluoride ion. mdpi.comacs.org This halide exchange (Halex) reaction is effective for a broad range of substrates. organic-chemistry.org

The reaction typically employs an alkali metal fluoride salt, such as potassium fluoride (KF), as the fluoride source. organic-chemistry.orgacs.org The efficiency of the exchange can be enhanced by using phase-transfer catalysts like 18-crown-6 (B118740) or by conducting the reaction in a suitable solvent system, such as a water/acetone (B3395972) biphasic mixture, which has been shown to provide high yields under mild conditions. organic-chemistry.orgacs.org The synthesis of this compound would first require the preparation of 3-(tert-butoxy)propane-1-sulfonyl chloride, as described in section 2.1.2, followed by this fluoride exchange step. This method is often favored for its reliability and the wide availability of fluoride sources. organic-chemistry.org

Table 3: Conditions for Sulfonyl Chloride to Sulfonyl Fluoride Conversion

| Fluoride Source | Catalyst/Additive | Solvent | Temperature | Yield Range | Reference |

|---|---|---|---|---|---|

| KF | 18-crown-6 | Acetonitrile (B52724) | Room Temp. | Excellent | mdpi.com |

| KF | Water | Acetone | Not specified | 84-100% | organic-chemistry.orgacs.org |

| KHF2 | None | Not specified | Not specified | High | researchgate.net |

Halogen Exchange Reactions utilizing Fluoride Sources

The most established and direct method for synthesizing sulfonyl fluorides is the nucleophilic substitution of a sulfonyl chloride. acs.org This halogen exchange (Halex) reaction is a cornerstone in forming the robust S-F bond from the more reactive S-Cl bond. For the synthesis of this compound, this would involve the reaction of 3-(tert-butoxy)propane-1-sulfonyl chloride with a suitable fluoride salt.

Common fluoride sources for this transformation include potassium fluoride (KF) and potassium bifluoride (KHF₂). rsc.org While effective, KHF₂ is often considered more hazardous and corrosive, posing challenges for large-scale production and requiring specialized equipment. sciencedaily.comacs.org Consequently, methods employing the less hazardous KF are often preferred. A simple and mild procedure utilizes a biphasic mixture of water and acetone with KF to convert sulfonyl chlorides to their corresponding fluorides in high yields (84-100%). organic-chemistry.orgnih.govorganic-chemistry.org This approach is scalable and avoids harsh reagents that could compromise the substrate. organic-chemistry.org

Another strategy involves the one-pot conversion of sulfonates or sulfonic acids into sulfonyl fluorides. rsc.orgmdpi.com This is typically a two-step process where an intermediate sulfonyl chloride is generated in situ using a chlorinating agent like cyanuric chloride, followed by the addition of KHF₂ to perform the halogen exchange. mdpi.com While efficient, the generation of acidic byproducts in some variations requires careful consideration when working with acid-labile substrates.

Table 1: Comparison of Halogen Exchange Methods for Sulfonyl Fluoride Synthesis

| Fluoride Source | Typical Conditions | Precursor | Key Features | Citation |

|---|---|---|---|---|

| Potassium Fluoride (KF) | Water/Acetone, Room Temperature | Sulfonyl Chloride | Mild, high yield, simple procedure, avoids hazardous reagents. | organic-chemistry.orgnih.govorganic-chemistry.org |

| Potassium Bifluoride (KHF₂) | Acetonitrile, Room Temperature | Sulfonyl Chloride | Effective, but KHF₂ is corrosive and can generate HF. | rsc.org |

| Potassium Bifluoride (KHF₂) | Acetonitrile, 60°C then Room Temp. | Sulfonate / Sulfonic Acid | One-pot conversion via in situ sulfonyl chloride formation. | rsc.orgmdpi.com |

| Potassium Fluoride (KF) | Acetonitrile, Room Temperature | Sulfonyl Chloride | Requires a phase-transfer catalyst for high efficiency. | rsc.orgmdpi.com |

Catalyst-Mediated Conversions

To improve the efficiency and mildness of halogen exchange reactions, various catalytic systems have been developed. The low solubility of fluoride salts like KF in common organic solvents can hinder reaction rates. This challenge is often overcome by using phase-transfer catalysts.

Catalysts such as 18-crown-6 ether have been shown to facilitate the reaction between sulfonyl chlorides and KF in acetonitrile at room temperature, leading to excellent yields. rsc.orgmdpi.com Quaternary ammonium (B1175870) salts, including tetra-n-butylammonium bromide (TBAB) and tetramethylammonium (B1211777) chloride (TMAC), also serve as effective phase-transfer catalysts in one-pot syntheses from sulfonates and sulfonic acids, respectively. rsc.orgmdpi.com These catalysts enhance the nucleophilicity of the fluoride anion in the organic phase, allowing the reaction to proceed under milder conditions.

More advanced catalytic systems have been developed for synthesizing sulfonyl fluorides from different precursors, such as the palladium-catalyzed conversion of aryl halides. researchgate.net For aliphatic compounds, a key focus is on making the direct fluorination step more efficient. A surfactant-based catalytic system has been shown to enable nucleophilic fluorination of sulfonyl chlorides in water, achieving good conversions of up to 93%. digitellinc.com Such a system could be highly applicable to the synthesis of this compound, aligning with green chemistry principles by using water as a reaction medium. digitellinc.com

Protecting Group Considerations for the tert-Butoxy Moiety During Synthesis

The tert-butoxy group, a tert-butyl ether, is a critical functionality in this compound that dictates the choice of synthetic methodology. This group is employed as a protecting group in organic synthesis due to its stability under a range of conditions, particularly its resistance to basic hydrolysis and various nucleophiles. researchgate.netnih.gov However, its defining characteristic is its lability under acidic conditions. wikipedia.orgwikipedia.org

Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid, are commonly used to deprotect (cleave) tert-butyl ethers and the related tert-butoxycarbonyl (Boc) group. wikipedia.orgwikipedia.org This acid sensitivity is the primary constraint in the synthesis of this compound. Any synthetic step that involves strong acids or generates acidic byproducts risks cleaving the tert-butoxy group, leading to the formation of 3-hydroxypropane-1-sulfonyl fluoride.

Therefore, synthetic routes must be carefully selected:

Compatible Methods: Halogen exchange reactions using KF in neutral or buffered systems, such as the water/acetone biphasic mixture, are ideal as they are performed under mild, non-acidic conditions. organic-chemistry.org Base-catalyzed methods would also be compatible with the tert-butoxy group. researchgate.net

Incompatible Methods: Caution must be exercised with reagents like KHF₂, which can generate hydrofluoric acid (HF) in situ, especially in the presence of protic sources. sciencedaily.com Similarly, one-pot syntheses from sulfonic acids that require acidic catalysts or generate strong acid byproducts would likely be unsuitable without careful pH control. nih.gov Methods for tert-butyl ether deprotection often involve strong Brønsted or Lewis acids, highlighting the conditions to be avoided during the synthesis of the target compound. acs.org

Green Chemistry and Sustainable Protocols for Efficient Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability, focusing on the development of protocols that are safe, efficient, and environmentally benign. eurekalert.orgosaka-u.ac.jp The synthesis of sulfonyl fluorides, including this compound, has been a subject of such green innovations.

A significant step towards sustainable synthesis is the replacement of volatile and toxic organic solvents with water. digitellinc.combohrium.com

Water-Mediated Synthesis: The direct halogen exchange of sulfonyl chlorides to sulfonyl fluorides has been successfully demonstrated in a water/acetone biphasic mixture, offering a simple, mild, and scalable method. organic-chemistry.orgorganic-chemistry.org Further innovation includes the use of surfactant-based catalysis to enable nucleophilic fluorination of sulfonyl chloride substrates directly in water, achieving high conversions and providing an exceptionally green route. digitellinc.com

Solvent-Free Synthesis: Mechanochemistry presents an alternative that eliminates the need for bulk solvents entirely. Sulfonyl fluorides have been prepared under solvent-free conditions in a mixer mill. organic-chemistry.org However, these methods sometimes employ reagents like acetic acid to facilitate the reaction, which would need to be evaluated for compatibility with the acid-sensitive tert-butoxy group. organic-chemistry.org

The choice of reagents is central to green chemistry. For sulfonyl fluoride synthesis, this involves moving away from hazardous materials toward safer alternatives.

Fluoride Source: Using potassium fluoride (KF) is preferred over the more corrosive and hazardous potassium bifluoride (KHF₂). acs.org

Oxidants: For syntheses starting from precursors like thiols or disulfides, traditional oxidants can be replaced with greener options. An efficient protocol uses NaOCl·5H₂O as a green oxidant in conjunction with KF. acs.org An even more advanced approach is the use of electrochemistry, which can convert thiols and disulfides into sulfonyl fluorides without the need for any additional chemical oxidants. acs.org

Starting Materials: The development of one-pot methods from stable and readily available starting materials like thiols, disulfides, or sulfonic acids reduces the reliance on sulfonyl chlorides, which are often unstable and require harsh preparation methods. acs.orgacs.orgeurekalert.orgosaka-u.ac.jp

Green chemistry principles prioritize reaction efficiency, measured by metrics like atom economy, and minimizing environmental impact.

Scalability and Process Intensification in the Preparation of the Compound.

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on scalability and process intensification. While specific literature on the large-scale manufacturing of this particular compound is not extensively detailed, general principles and advancements in the synthesis of aliphatic sulfonyl fluorides provide a clear pathway for its scalable production. The primary routes to this compound likely involve the formation of a key intermediate, 3-(tert-butoxy)propane-1-sulfonyl chloride, followed by a fluorination step. Process intensification strategies, particularly the adoption of continuous flow chemistry, are highly relevant to enhancing the efficiency, safety, and scalability of this synthesis.

Modern synthetic methodologies for sulfonyl fluorides have increasingly focused on safety, efficiency, and scalability. For instance, the direct conversion of sulfonyl chlorides to sulfonyl fluorides using a simple and mild chloride/fluoride exchange in a biphasic mixture of potassium fluoride and water/acetone has been reported to give high yields for a broad range of substrates. organic-chemistry.org Such methods are attractive for industrial applications due to their operational simplicity and the use of readily available reagents.

Furthermore, recent advancements in photoredox catalysis have enabled the mild and scalable preparation of alkyl sulfonyl fluorides from readily available starting materials like alkyl bromides and alcohols. organic-chemistry.orgorganic-chemistry.org One such method, which involves halogen atom transfer, SO2 capture, and subsequent fluorination, has been successfully scaled up to the gram scale using a cascade of continuous stirred tank reactors (CSTRs). organic-chemistry.org This approach highlights the potential for continuous processing to be applied to the synthesis of compounds like this compound.

Continuous flow chemistry offers significant advantages for the synthesis of sulfonyl fluorides and their precursors. These reactions can be highly exothermic, and the superior heat and mass transfer characteristics of flow reactors allow for better temperature control, minimizing the risk of thermal runaway and improving product selectivity. The small reactor volumes and short residence times associated with flow systems can lead to very high space-time yields, a critical factor in industrial production.

A hypothetical scalable synthesis of this compound could, therefore, employ a two-step continuous flow process. The first step would involve the synthesis of 3-(tert-butoxy)propane-1-sulfonyl chloride, potentially from a corresponding thiol or disulfide using an oxidative chlorination agent in a flow reactor. The second step would be the subsequent fluorination of the sulfonyl chloride intermediate, again in a continuous flow setup, using a suitable fluorinating agent. This integrated approach would allow for a streamlined, automated, and more efficient production process compared to traditional batch methods.

The table below outlines a representative set of parameters for a potential scalable continuous flow synthesis of this compound, based on analogous transformations reported in the literature for other aliphatic sulfonyl fluorides.

Table 1: Representative Parameters for a Scalable Continuous Flow Synthesis of this compound

| Parameter | Step 1: Sulfonyl Chloride Formation | Step 2: Fluorination |

|---|---|---|

| Starting Material | 3-(tert-butoxy)propane-1-thiol | 3-(tert-butoxy)propane-1-sulfonyl chloride |

| Reagents | Oxidative chlorinating agent | Potassium fluoride (KF) |

| Solvent | Acetonitrile | Acetone/Water |

| Reactor Type | Plug Flow Reactor (PFR) | Continuous Stirred Tank Reactor (CSTR) |

| Temperature | 25-40 °C | 60-80 °C |

| Residence Time | 5-15 minutes | 30-60 minutes |

| Pressure | 1-5 bar | 1-5 bar |

| Throughput | 0.5-2.0 kg/day | 0.5-2.0 kg/day |

| Yield | >90% | >95% |

| Purification | In-line liquid-liquid extraction | In-line filtration/crystallization |

This data is illustrative and would require optimization for the specific synthesis of this compound. However, it demonstrates the potential for modern process intensification strategies to enable the safe, efficient, and scalable production of this valuable chemical compound. The development of such processes is crucial for meeting the potential industrial demand for this compound in various applications.

Elucidating the Reactivity and Mechanistic Pathways of 3 Tert Butoxy Propane 1 Sulfonyl Fluoride

Nucleophilic Substitution Reactions at the Sulfonyl Fluoride (B91410) Center

The core reactivity of 3-(tert-butoxy)propane-1-sulfonyl fluoride involves the displacement of the fluoride ion by a nucleophile. The stability of the sulfonyl fluoride group means it is generally more robust under both acidic and basic conditions than corresponding sulfonyl chlorides. sigmaaldrich.com This stability necessitates either highly reactive nucleophiles or catalytic activation to achieve efficient substitution. The nature of the incoming nucleophile—typically centered on oxygen, nitrogen, or carbon—dictates the type of product formed.

Reactions with Oxygen-Centered Nucleophiles (e.g., Alcohols, Phenols)

Aliphatic sulfonyl fluorides like this compound react with oxygen-centered nucleophiles, such as alcohols and phenols, to yield the corresponding sulfonate esters. These reactions are a cornerstone of SuFEx chemistry. researchgate.net However, due to the high stability of the S-F bond, these transformations often require catalysis. nih.gov

Base-catalyzed activation is a common strategy. A base can deprotonate the alcohol, increasing its nucleophilicity for the attack on the electrophilic sulfur center. nih.gov Alternatively, in reactions involving silyl (B83357) ethers (R-OSiMe₃), a base can activate the silyl ether. nih.gov Catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been used extensively for the synthesis of sulfonic esters from sulfonyl fluorides and silyl ethers. nih.gov More recently, N-heterocyclic carbenes (NHCs) have been shown to catalyze the reaction of sulfonyl fluorides with alcohols, possibly by activating the alcohol through hydrogen bonding. rsc.org

The reaction with phenols to form aryl sulfonates is also a key transformation. For instance, the reaction of various sulfonyl fluorides with phenols can be catalyzed by bifluoride salts, which have demonstrated higher activity than traditional organic superbases. researchgate.net

Reactions with Nitrogen-Centered Nucleophiles (e.g., Amines, Amides)

The formation of sulfonamides through the reaction of sulfonyl fluorides with amines is one of the most developed areas of SuFEx chemistry. researchgate.net Aliphatic sulfonyl fluorides are generally reactive towards primary and secondary amines to produce the corresponding N-substituted sulfonamides.

Direct reaction with amines can be slow and may require elevated temperatures. To enhance reactivity, catalytic methods are frequently employed. A highly effective method involves the use of a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) in combination with a silicon additive, which facilitates the amidation of even sterically hindered sulfonyl fluorides and amines in excellent yields (87-99%). nih.gov This system has proven robust enough for multidecagram-scale synthesis. nih.gov

Lewis acid catalysis has also emerged as a powerful tool. Metal Lewis acids such as calcium triflimide (Ca(NTf₂)₂) can activate the sulfonyl fluoride, making the sulfur center more electrophilic and susceptible to nucleophilic attack by an amine. researchgate.net This method is effective for a wide range of sulfonyl fluorides and amines, including less nucleophilic aromatic amines. researchgate.netchemrxiv.org The use of silylated amines in conjunction with Lewis acid catalysts can further improve reaction efficiency, as the silicon atom acts as a fluoride trap. researchgate.net

Reactions with Carbon-Centered Nucleophiles (e.g., Organometallics, Enolates)

Reactions of sulfonyl fluorides with carbon-centered nucleophiles to form new S-C or C-C bonds are less common than those with oxygen or nitrogen nucleophiles but represent an expanding area of synthetic utility. researchgate.netresearchgate.net

Studies have shown that sulfonyl fluorides can react with potent organometallic reagents like Grignard reagents (organomagnesium halides) to form sulfones. researchgate.netacs.org For example, arylmagnesium bromides react with various sulfonyl fluorides to produce aryl sulfones in good yields. researchgate.net It is expected that this compound would react similarly with suitable Grignard reagents to yield the corresponding sulfone. In contrast, organocadmium reagents have been found to be largely unreactive toward sulfonyl fluorides. researchgate.net Direct fluorosulfurylation of Grignard reagents using sulfuryl fluoride (SO₂F₂) has also been developed as a method to synthesize sulfonyl fluorides, highlighting the reactivity between these species. mdpi.com

The reaction with softer carbon nucleophiles like enolates is also mechanistically plausible, mimicking the well-established alkylation of enolates with alkyl halides. fiveable.melibretexts.org In such a reaction, the enolate would attack the electrophilic sulfur atom, displacing the fluoride and forming a β-keto sulfone. This type of transformation has been demonstrated where β-keto sulfonyl fluorides react with in-situ generated o-quinone methides in a cyclization reaction. researchgate.net Another related reaction involves the olefination of aromatic aldehydes with methanedisulfonyl fluoride, which proceeds via the addition of a sulfonyl-stabilized carbanion. nih.gov

Activation Strategies for Sulfonyl Fluoride Reactivity

The inherent stability of the S-F bond often requires catalytic activation for this compound to react efficiently with many nucleophiles. nih.gov The two primary strategies involve the use of Lewis acids to enhance the electrophilicity of the sulfur center or the use of bases to increase the nucleophilicity of the coupling partner.

Lewis Acid Catalysis and its Influence on Reactivity

Lewis acid catalysis is a key strategy for activating sulfonyl fluorides toward nucleophilic attack. researchgate.net The Lewis acid coordinates to the fluorine or oxygen atoms of the sulfonyl fluoride group, withdrawing electron density and rendering the sulfur atom more electrophilic. This activation facilitates reactions with otherwise weak nucleophiles.

A range of metal Lewis acids have been shown to be effective catalysts for SuFEx reactions. researchgate.net For example, Ca(NTf₂)₂ has been successfully used at catalytic loadings (e.g., 10 mol%) to promote the reaction between sulfonyl fluorides and silylated amines, yielding sulfonamides in yields ranging from 35% to 99%. researchgate.netresearchgate.net Other metal salts, including Ca(OTf)₂ and La(NTf₂)₃, have also demonstrated catalytic activity. researchgate.net This approach represents a significant advance, expanding the scope of nucleophiles that can be used in SuFEx chemistry. researchgate.net

| Catalyst | Nucleophile Type | Typical Loading | Reaction | Reference |

| Ca(NTf₂)₂ | Silylated Amines | 10 mol % | Sulfonamide Formation | researchgate.net, researchgate.net |

| Ca(OTf)₂ | Silylated Amines | 10 mol % | Sulfonamide Formation | researchgate.net |

| La(NTf₂)₃ | Silylated Amines | 10 mol % | Sulfonamide Formation | researchgate.net |

Table 1. Representative Lewis Acid Catalysts for the Activation of Sulfonyl Fluorides.

Base Catalysis and Nucleophile Activation

Base catalysis operates through a different mechanism, typically by activating the nucleophile rather than the sulfonyl fluoride electrophile. nih.gov In reactions involving alcohols, phenols, or amines, a base can deprotonate the nucleophile, significantly increasing its reactivity toward the sulfur center.

Strongly basic catalysts can, however, lead to side reactions, particularly with alkyl sulfonyl fluorides that possess α-hydrogens, which can be deprotonated leading to elimination. youtube.com For this reason, non-ionic and less harsh bases are often preferred. Organocatalysts like DBU and N-heterocyclic carbenes (NHCs) are effective. nih.govrsc.org NHCs, for instance, are proposed to activate alcohols or amines via hydrogen bonding, facilitating their nucleophilic attack on the sulfonyl fluoride without the need for strong basic conditions. rsc.org In reactions with silyl ethers, the base can coordinate to the silicon atom, facilitating the release of an alkoxide or phenoxide, which then acts as the nucleophile. nih.gov

| Catalyst | Nucleophile | Activation Mechanism | Product | Reference |

| DBU | Silyl Ethers | Nucleophile Activation | Sulfonate Ester | nih.gov |

| NHC | Alcohols, Amines | Nucleophile Activation (H-Bonding) | Sulfonate Ester, Sulfonamide | rsc.org |

| HOBt / DIPEA | Amines | Nucleophile Activation | Sulfonamide | chemrxiv.org, nih.gov |

| Bifluoride Salts | Silyl Ethers | Nucleophile Activation | Sulfonate Ester | researchgate.net |

Table 2. Common Base-Catalyzed Activation Strategies for Reactions with Sulfonyl Fluorides.

SuFEx (Sulfur(VI) Fluoride Exchange) Click Chemistry with this compound

SuFEx has emerged as a cornerstone of click chemistry, prized for its ability to form robust and stable linkages with high reliability and efficiency. nih.govsigmaaldrich.com The reaction involves the exchange of the fluoride on a sulfur(VI) center, such as the one in this compound, with a nucleophile. researchgate.net This process is not only efficient but also operates under conditions that are often compatible with biological systems and complex molecular settings. sigmaaldrich.comccspublishing.org.cn

The core of SuFEx reactivity lies in the unique stability-reactivity profile of the sulfonyl fluoride group (-SO₂F). sigmaaldrich.com The S-F bond is thermodynamically stable and generally resistant to hydrolysis and thermolysis, yet it can be activated for selective reaction with a variety of nucleophiles. nih.gov Classical SuFEx reactions often involve the coupling of a sulfonyl fluoride with silyl-protected phenols to form stable sulfonate esters. nih.gov However, the scope of SuFEx extends to reactions with alcohols, amines, and carbon nucleophiles, yielding sulfonates, sulfonamides, and sulfones, respectively. nih.govnih.gov

The reaction with this compound is typically facilitated by catalysts. These can include nitrogenous Lewis bases like triethylamine (B128534) (TEA), amidines such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and exceptionally strong guanidine (B92328) bases like 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG). nih.govnih.gov The choice of catalyst is crucial, as its basicity often correlates with the reaction rate. nih.gov For instance, strong bases like BTMG can dramatically accelerate SuFEx couplings, often reducing reaction times from hours to minutes. nih.gov

The mechanism of the SuFEx reaction is generally understood as a nucleophilic substitution at the sulfur(VI) center. researchgate.net The process is initiated by the activation of the sulfonyl fluoride. In base-catalyzed reactions with nucleophiles like phenols or alcohols, the base can deprotonate the nucleophile, increasing its reactivity. The resulting nucleophile then attacks the electrophilic sulfur atom of the this compound.

This attack leads to a transient, high-energy pentacoordinate intermediate or transition state. The departure of the fluoride ion, a good leaving group, completes the substitution, forming the new S-O or S-N bond and liberating a fluoride ion. researchgate.net The activation of the S-F bond is a pivotal step and can be assisted by interactions with protons, silicon reagents (forming the highly stable Si-F bond), or various catalysts. nih.govnih.gov

Computational studies on related systems suggest that the reaction proceeds through a defined potential energy surface. For the reaction of a sulfonyl fluoride with a nucleophile, the mechanism involves the formation of the tetrahedral S(VI) hub, which allows for multidimensional projections from the central sulfur atom. nih.gov While the general pathway is established, the specific kinetics and intermediates for this compound would be influenced by its unique structural features.

A hallmark of click chemistry, and by extension SuFEx, is its high degree of chemoselectivity and tolerance for a wide array of functional groups. researchgate.net The sulfonyl fluoride moiety is exceptionally stable under conditions used for many other organic transformations, including amide and ester formation, and even some transition-metal-catalyzed cross-couplings. researchgate.net This orthogonality allows for the pre-installation of the -SO₂F group onto a molecule, which can then be selectively reacted in a later step via SuFEx. ccspublishing.org.cn

SuFEx reactions involving hubs like this compound are compatible with numerous functional groups, confirming its status as a powerful ligation tool. researchgate.net This tolerance is critical for applications in complex environments like chemical biology and materials science. ccspublishing.org.cnnih.gov

| Functional Group Category | Tolerated Examples | General Reactivity in SuFEx |

| Esters & Amides | Methyl acetate, Benzamide | Generally inert; do not interfere with SuFEx ligation. |

| Ethers & Alkyl Chains | Diethyl ether, Hexane | Stable and non-reactive under SuFEx conditions. |

| Halides (Aryl/Alkyl) | Chlorobenzene, Bromobutane | Typically non-reactive, allowing for subsequent cross-coupling. |

| Ketones & Aldehydes | Acetone (B3395972), Benzaldehyde | Generally tolerated, though strong basic conditions may cause side reactions. |

| Nitriles & Azides | Acetonitrile (B52724), Phenyl azide | Inert to SuFEx, enabling orthogonal click reactions (e.g., CuAAC). |

| Alkenes & Alkynes | Styrene, Phenylacetylene | Non-reactive, unless specifically designed as Michael acceptors. nih.gov |

This table summarizes the general functional group tolerance observed in SuFEx chemistry, which is applicable to reactions with this compound. The data is compiled from principles outlined in the cited literature. nih.govresearchgate.net

Role of the tert-Butoxy (B1229062) Group and Propane (B168953) Linker in Modulating Reactivity and Selectivity

The structure of this compound is distinguished by the presence of a tert-butoxy group and a three-carbon propane linker, both of which play a significant role in modulating its chemical properties.

The tert-butoxy group is a bulky, sterically demanding substituent. Its primary influence is steric hindrance. This bulk can affect the accessibility of the reactive sulfonyl fluoride center to incoming nucleophiles or catalysts. In some contexts, this could slow down the reaction rate compared to less hindered alkyl sulfonyl fluorides. However, it can also enhance selectivity, potentially preventing unwanted reactions at nearby sites or favoring reactions with smaller, less-hindered nucleophiles. Electronically, the oxygen atom of the tert-butoxy group has an electron-donating inductive effect (-I) and a resonance effect (+R), though the latter is not directly conjugated to the sulfuryl center. This electronic contribution is generally modest due to the insulating propane linker.

The propane linker provides flexibility and spatial separation between the bulky tert-butoxy group and the electrophilic sulfur atom. This separation mitigates the direct steric clash at the reaction center, allowing the SuFEx reaction to proceed more readily than if the tert-butoxy group were directly attached to the sulfur (as in a hypothetical tert-butanesulfonyl fluoride). The linker's flexibility allows the molecule to adopt various conformations, which could influence its binding in enzyme active sites or its packing in polymeric materials. This separation ensures that the electronic effects of the tert-butoxy group are transmitted weakly, preserving the inherent high reactivity of the sulfonyl fluoride warhead.

Computational and Quantum Chemical Studies on Reaction Energetics and Transition States

Computational chemistry, particularly quantum chemical methods, provides invaluable insights into the reaction mechanisms, energetics, and electronic structures that govern the reactivity of molecules like this compound. nih.govnih.gov These theoretical studies can elucidate transition state structures and reaction barriers that are often too fleeting to be observed experimentally. nih.gov

Density Functional Theory (DFT) is a powerful and widely used computational tool for investigating reaction mechanisms and kinetics in organic chemistry. mdpi.comgithub.io By calculating the energies of reactants, intermediates, transition states, and products, DFT can map out the entire potential energy surface of a reaction. researchgate.netresearchgate.net For the SuFEx reaction of this compound, DFT calculations can be used to determine the activation energy barriers (ΔG‡) for its reaction with various nucleophiles.

These calculations can compare different mechanistic pathways, for example, catalyzed versus uncatalyzed reactions, or reactions with different types of nucleophiles (e.g., phenoxides vs. amines). mdpi.com Studies on similar systems have shown that DFT can accurately predict reaction yields and regioselectivity. mdpi.com The choice of functional (e.g., B3LYP, M06) and basis set (e.g., 6-31G*, 6-311++G**) is critical for obtaining accurate results. mdpi.comscispace.com

| Reaction | Catalyst | Nucleophile | Calculated Activation Barrier (ΔG‡) (kcal/mol) |

| 1 | None | Phenol | ~35-40 |

| 2 | Triethylamine (TEA) | Phenol | ~25-30 |

| 3 | Guanidine Base (BTMG) | Phenol | ~15-20 |

| 4 | None | Aniline | > 40 |

| 5 | Ca(NTf₂)₂/DABCO | Aniline | ~28-33 |

This table presents hypothetical, yet plausible, DFT-calculated activation barriers for the reaction of an alkyl sulfonyl fluoride like this compound. The values are illustrative, based on the established principles that catalysts lower reaction barriers and that amines are generally less reactive nucleophiles than phenoxides in SuFEx without specific catalysis. nih.gov

Beyond energetics, computational methods can provide a detailed picture of the electronic structure and bonding within this compound. eie.gr Analysis of the molecular orbitals (e.g., HOMO and LUMO) can reveal the sites most susceptible to nucleophilic or electrophilic attack. For a sulfonyl fluoride, the LUMO is expected to be centered on the electrophilic sulfur atom, confirming it as the site of nucleophilic attack.

Techniques like Natural Population Analysis (NPA) can calculate the partial atomic charges, quantifying the electron distribution across the molecule. mdpi.com The sulfur atom in the -SO₂F group will carry a significant positive charge, while the fluorine and oxygen atoms will be negatively charged. The tert-butoxy group, being electron-donating, will slightly modulate this charge distribution.

Furthermore, methods like Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions in the solid state. nih.gov For this compound, this could reveal non-covalent interactions such as hydrogen bonds or van der Waals contacts involving the sulfonyl oxygens and the tert-butoxy group, which dictate its crystal packing and physical properties. nih.govresearchgate.net The analysis would show how the electronegative fluorine and oxygen atoms participate in various close contacts, influencing the molecule's solid-state architecture. nih.govmdpi.com

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the time-evolution of molecular systems, providing detailed, atomistic insights into reaction mechanisms, transition states, and the influence of the solvent environment. While specific MD studies on this compound are not presently available in public literature, this section delineates the established methodologies and expected findings from such simulations.

MD simulations could be employed to investigate various reactions of this compound, such as its role in sulfonylation reactions or its decomposition pathways. These simulations would model the system at the atomic level, calculating the forces between atoms and integrating Newton's equations of motion to track their trajectories over time.

Hypothetical Simulation Setup and Expected Insights

A typical MD simulation to study the reaction of this compound with a nucleophile (e.g., an amine or an alcohol) in a solvent would involve the following:

System Preparation: A simulation box would be constructed containing molecules of this compound, the nucleophile, and the chosen solvent (e.g., water, acetonitrile). The initial positions and velocities of all atoms would be defined.

Force Field Selection: A crucial component is the selection of a force field, which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. For reactive systems, a reactive force field such as ReaxFF would be necessary to model the breaking and forming of chemical bonds. researchgate.net

Simulation Execution: The simulation would be run under specific conditions of temperature and pressure (ensemble, e.g., NVT or NPT) to mimic experimental conditions. The simulation would be run for a sufficient length of time (nanoseconds to microseconds) to observe the reaction events.

Potential Research Findings from MD Simulations

Through such simulations, several key aspects of the reactivity of this compound could be elucidated:

Reaction Mechanism: MD simulations can map out the entire reaction pathway, identifying intermediate species and transition states. For example, in a sulfonylation reaction, simulations could distinguish between a concerted mechanism and a stepwise mechanism involving a sulfonyl intermediate.

Free Energy Profile: By using enhanced sampling techniques in conjunction with MD simulations (e.g., umbrella sampling, metadynamics), the free energy profile along a defined reaction coordinate can be calculated. This would provide quantitative data on the activation energy barriers for different reaction steps.

Solvent Effects: The explicit inclusion of solvent molecules in the simulation allows for a detailed investigation of their role in the reaction. This includes the stabilization of charged intermediates or transition states through hydrogen bonding or other non-covalent interactions.

The data generated from these simulations would be extensive. Below are examples of how such data could be presented in interactive tables.

Table 1: Hypothetical Calculated Activation Energies for the Reaction of this compound with a Nucleophile

| Reaction Step | Reaction Coordinate | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Attack | Distance (S-Nu) | 15.2 |

| Fluoride Elimination | Distance (S-F) | 5.8 |

| Overall Reaction | Composite Coordinate | 15.2 |

Table 2: Hypothetical Key Interatomic Distances in the Transition State

| Interacting Atoms | Average Distance (Å) | Standard Deviation (Å) |

| S - Nu (Nucleophile) | 2.1 | 0.15 |

| S - F | 2.3 | 0.20 |

| S - O (sulfonyl) | 1.45 | 0.05 |

It is important to reiterate that the data presented above is purely illustrative of the type of results that would be obtained from MD simulations. Actual values would be dependent on the specific reaction, nucleophile, solvent, and computational methodology employed. The application of these powerful computational tools would undoubtedly provide a deeper, mechanistic understanding of the chemical behavior of this compound.

Strategic Applications of 3 Tert Butoxy Propane 1 Sulfonyl Fluoride in Advanced Chemical Synthesis

As a Versatile Reagent for Sulfonylation in Organic Synthesis

The sulfonyl fluoride (B91410) functional group is characterized by a unique balance of stability and reactivity. sigmaaldrich.com Unlike the more reactive sulfonyl chlorides, which can be prone to decomposition, sulfonyl fluorides exhibit considerable stability, including resistance to reduction and hydrolysis under many conditions. acs.orgrsc.org However, the sulfur atom in the sulfonyl fluoride group remains highly electrophilic, allowing it to react efficiently with a variety of nucleophiles.

This reactivity makes 3-(tert-butoxy)propane-1-sulfonyl fluoride a versatile reagent for sulfonylation—the introduction of a sulfonyl group onto a target molecule. When it reacts with a nucleophile, it transfers the 3-(tert-butoxy)propylsulfonyl moiety. This process is foundational to its use in creating a range of sulfonyl derivatives. For instance, it can react with nucleophiles such as alcohols, amines, and thiols to form the corresponding sulfonate esters, sulfonamides, and thiosulfonates, respectively. This capacity for covalent bond formation is central to its application in both small-molecule synthesis and materials science.

Utility as a Protecting Group for Alcohols in Multistep Organic Syntheses

In the synthesis of complex molecules, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. bham.ac.ukmasterorganicchemistry.com Alcohols, with their acidic protons and nucleophilic oxygen atoms, frequently require such protection. libretexts.org this compound serves as a key reagent in this context, used to protect hydroxyl groups. smolecule.com

The protection strategy involves the reaction of an alcohol with this compound in the presence of a suitable base. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur center of the sulfonyl fluoride to displace the fluoride ion. This reaction forms a stable 3-(tert-butoxy)propylsulfonate ester, effectively "capping" the hydroxyl group and rendering it inert to a range of subsequent chemical transformations. smolecule.comperiodicchemistry.com

| Step | Reagents & Conditions | Result |

| Protection | Alcohol (R-OH), this compound, Base (e.g., Triethylamine) | Formation of a stable sulfonate ester (R-OSO₂-(CH₂)₃-O-tBu) |

| Deprotection | Strong nucleophiles (e.g., NaN₃, NaOH) or harsh acidic conditions | Regeneration of the original hydroxyl group (R-OH) |

An effective protecting group strategy relies on both selectivity and orthogonality. bham.ac.uknih.gov Selectivity refers to the ability of the reagent to react with a specific functional group in the presence of others. Research indicates that reagents like this compound can exhibit selectivity, for instance, reacting preferentially with primary and secondary alcohols. smolecule.com

Orthogonality is the concept of using multiple, distinct protecting groups in one molecule that can be removed under different conditions without affecting each other. bham.ac.uknih.gov The sulfonate ester formed from this compound is stable under conditions that cleave many other common protecting groups. For example, sulfonate esters are generally resistant to the acidic conditions used to remove acid-labile groups like tert-butyl ethers or silyl (B83357) ethers. nih.govresearchgate.net This stability allows for the selective deprotection of other functional groups while the 3-(tert-butoxy)propylsulfonate group remains intact, a critical requirement in complex, multi-step synthetic pathways.

The removal of a protecting group, or deprotection, must be efficient and should not damage the rest of the molecule. libretexts.org The regeneration of the hydroxyl group from the 3-(tert-butoxy)propylsulfonate ester is typically achieved under conditions that cleave the sulfur-oxygen bond. nih.gov

Because sulfonate esters are effective leaving groups, their cleavage is often accomplished via nucleophilic substitution. periodicchemistry.com Treatment with strong nucleophiles can displace the sulfonate from the protected carbon, regenerating the alcohol. The stability of sulfonate esters often requires robust conditions for cleavage, which contributes to their utility as a "permanent" protecting group that can endure numerous synthetic steps before its removal is desired. nih.govresearchgate.net While one source suggests removal with fluoride ions, a method more typical for silyl ethers, the established chemistry for sulfonate esters points towards cleavage via stronger nucleophiles or harsh basic or acidic hydrolysis. smolecule.comnih.govfiveable.me

Precursor for Sulfonate Esters and other Sulfonyl Derivatives

The utility of this compound extends beyond alcohol protection to its role as a versatile precursor for a variety of sulfonyl derivatives. The electrophilic nature of the sulfonyl fluoride group allows it to serve as a building block for installing the 3-(tert-butoxy)propylsulfonyl group into different molecular scaffolds.

As previously discussed, its reaction with alcohols yields sulfonate esters. smolecule.com In a similar fashion, it can react with primary or secondary amines to produce the corresponding sulfonamides. It can also react with other nucleophiles, such as thiols, to generate thiosulfonates. This reactivity makes it a valuable synthetic intermediate for creating libraries of compounds containing the sulfonyl group, which is a key structural motif in many pharmaceuticals and functional materials. acs.org

| Nucleophile | Derivative Product | Linkage Formed |

| Alcohol (R-OH) | Sulfonate Ester | R-O-SO₂- |

| Amine (R-NH₂) | Sulfonamide | R-NH-SO₂- |

| Thiol (R-SH) | Thiosulfonate | R-S-SO₂- |

Integration into Polymer Chemistry for Functional Materials

The robust yet accessible reactivity of the sulfonyl fluoride group has made it a cornerstone of a new category of click chemistry known as Sulfur(VI) Fluoride Exchange (SuFEx). sigmaaldrich.comrsc.org This powerful connective chemistry has significant implications for polymer science, enabling both the synthesis of novel polymers and the modification of existing ones. acs.orgrsc.org The SuFEx reaction typically involves the coupling of a sulfonyl fluoride with a silyl ether or other nucleophile, forming a stable sulfonate or sulfonamide linkage. osti.gov

This chemistry allows for the post-polymerization modification (PPM) of materials. acs.orgacs.org Polymers can be synthesized to include sulfonyl fluoride groups along their backbone or as side chains. These groups then serve as reactive handles that can be addressed with high selectivity to attach other molecules, thereby tuning the material's properties for specific applications. researchgate.net

To integrate this compound into polymer chemistry, it can be converted into a polymerizable monomer. A feasible synthetic route involves the selective cleavage of its tert-butyl ether. Ethers of this type are known to be labile under acidic conditions. organic-chemistry.orgorganic-chemistry.org Treatment with a strong acid would remove the tert-butyl group, unmasking a primary alcohol while leaving the stable sulfonyl fluoride group intact.

This resulting alcohol, 3-hydroxypropane-1-sulfonyl fluoride, can then be functionalized with a polymerizable group. For instance, esterification with acryloyl chloride or methacryloyl chloride would yield a vinyl monomer bearing a pendant sulfonyl fluoride group. This monomer can then be polymerized using established techniques, such as atom-transfer radical polymerization (ATRP), to create a well-defined polymer decorated with reactive SuFEx handles. acs.org These polymer chains are then ready for post-polymerization modification, allowing for the attachment of a wide array of functional molecules and the creation of advanced, tailored materials. acs.orgnih.gov

Post-Polymerization Modification via SuFEx Reactions

A more plausible application of this compound is in the post-polymerization modification of polymers via Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. acs.orgresearchgate.netresearchgate.net SuFEx is a powerful set of reactions that involve the highly efficient and selective reaction of sulfonyl fluorides (-SO₂F) with a variety of nucleophiles. acs.org

In this context, a polymer bearing nucleophilic side chains (e.g., phenols, amines) could be functionalized by reacting it with this compound. This would attach the 3-(tert-butoxy)propylsulfonyl group to the polymer, introducing the bulky and hydrophobic tert-butoxy (B1229062) group. This modification could significantly alter the physical and chemical properties of the polymer, such as its solubility, thermal stability, and surface properties.

Conversely, a polymer synthesized with pendant sulfonyl fluoride groups could be modified by a nucleophile containing a tert-butoxy group. This highlights the versatility of the SuFEx reaction in materials science. researchgate.netresearchgate.net The orthogonality of SuFEx chemistry allows for these modifications to occur in the presence of a wide range of other functional groups. acs.org

Contributions to Orthogonal Protecting Group Strategies in Fine Chemical Synthesis

The structure of this compound contains two key functional groups that are relevant to protecting group strategies: the tert-butoxy group, which is related to the widely used tert-butyloxycarbonyl (Boc) protecting group for amines, and the sulfonyl fluoride group, which can be converted into a sulfonamide, another important protecting group for amines. scielo.brscispace.comagroipm.cnresearchgate.net

The concept of orthogonal protection involves the use of multiple protecting groups in a single molecule that can be removed under different reaction conditions, allowing for the selective deprotection and modification of specific functional groups. agroipm.cnresearchgate.net

A hypothetical orthogonal strategy involving a derivative of this compound could be envisioned. For instance, the sulfonyl fluoride could be reacted with an amine to form a sulfonamide, while another functional group in the molecule is protected with a tert-butoxy-containing group like Boc. The Boc group is acid-labile, while sulfonamides can be cleaved under different conditions, for example, reductive cleavage. This would allow for the selective deprotection of either functional group. The stability of the tert-butyl ether under certain conditions could also play a role in such strategies. agroipm.cn

Table 2: Protecting Groups Relevant to the Structural Motifs of this compound

| Protecting Group | Abbreviation | Protected Functionality | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Amine | Acidic conditions (e.g., TFA) |

| 2-Nitrobenzenesulfonyl | Nosyl | Amine | Mild reducing agents (e.g., thiophenol and base) |

| p-Toluenesulfonyl | Tosyl | Amine, Alcohol | Strong acid or reductive cleavage |

Enabling Reagent in Multi-Component Reactions and Diversity-Oriented Synthesis

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single reaction vessel to form a product that contains portions of all the starting materials. acs.orgacs.org This allows for the rapid generation of molecular complexity and is highly valuable in diversity-oriented synthesis for the creation of libraries of compounds for drug discovery.

While there is no specific literature detailing the use of this compound in MCRs, sulfonyl halides are known to participate in certain types of MCRs. acs.org For example, they can be used as one of the components in the synthesis of complex heterocyclic structures.

Theoretically, this compound could serve as a building block in an MCR, introducing the 3-(tert-butoxy)propylsulfonyl moiety into the final product. Its utility would depend on the specific MCR and the compatibility of the sulfonyl fluoride group with the reaction conditions and other components. An electrochemical MCR involving a substrate with a tert-butoxy group has been reported, showcasing the inclusion of this functionality in complex reactions. researchgate.net

In diversity-oriented synthesis, the goal is to create a wide range of structurally diverse molecules. A reagent like this compound could potentially be used to introduce a specific building block into a library of compounds, thereby increasing the structural diversity of the library.

Emerging Research Avenues and Future Outlook for 3 Tert Butoxy Propane 1 Sulfonyl Fluoride Chemistry

Development of Novel Catalytic Systems for Sulfonyl Fluoride (B91410) Transformations

The inherent stability of the sulfur-fluorine (S-F) bond presents both a challenge and an opportunity in synthesis. digitellinc.comnih.gov While this stability is advantageous for many applications, it necessitates the development of potent catalytic systems to achieve desired transformations. digitellinc.com Current research is heavily focused on transition metal catalysis, organocatalysis, and biocatalysis to unlock new reactivity patterns for sulfonyl fluorides.

Transition metal catalysis has become an indispensable tool for activating the traditionally robust C–S and S–F bonds within sulfonyl fluorides, enabling their use in cross-coupling reactions. nih.govnih.gov Palladium, nickel, and copper complexes have been at the forefront of these developments, facilitating desulfonative reactions that construct new carbon-carbon and carbon-heteroatom bonds. nih.govacs.org

Recent studies have shown that nickel(0) complexes, particularly with N-heterocyclic carbene (NHC) ligands, can effectively activate p-toluenesulfonyl fluoride by cleaving both the C–S and S–F bonds. acs.orgchemrxiv.org This activation pathway opens up possibilities for using sulfonyl fluorides as precursors for generating valuable intermediates. acs.org While much of the research has focused on aryl sulfonyl fluorides, the principles are being extended to aliphatic derivatives. sigmaaldrich.com The catalytic activation of the fluorosulfuryl moiety can also serve as a directing group in catalysis, guiding reactions to specific sites within a molecule. acs.org

| Catalyst System | Bond Activated | Reaction Type | Key Findings | Citation |

|---|---|---|---|---|

| Ni(0) with NHC ligands | C–S and S–F | Oxidative Addition / Desulfonative Coupling | Demonstrated cleavage of both C–S and S–F bonds, forming Ni-SO2 complexes. | acs.orgchemrxiv.org |

| Palladium-based catalysts | C–S | Desulfonative Suzuki-Miyaura Coupling | Enables cross-coupling of sulfonyl fluorides with boronic acids. | acs.orgrhhz.net |

| Copper-based catalysts | C–S | Fluorosulfurylation | Catalyzes the formation of aryl sulfonyl radicals from aryl diazonium salts for C–S bond formation. | acs.org |

Organocatalysis offers a metal-free alternative for activating sulfonyl fluorides, which is particularly attractive for applications in biological systems. rhhz.net N-heterocyclic carbenes (NHCs) have been identified as effective catalysts for silicon-free Sulfur(VI) Fluoride Exchange (SuFEx) reactions, facilitating the synthesis of sulfonates and sulfonamides from sulfonyl fluorides and alcohols or amines, respectively. chemrxiv.org Other organic bases, such as 1-hydroxybenzotriazole (B26582) (HOBt), have also been used to catalyze the amidation of sulfonyl fluorides, even with sterically hindered substrates. nih.gov A notable discovery is the role of the glass surface of the reaction vessel itself, which, in the presence of N-methylimidazole, can act as a silicon source to assist in the SuFEx reaction, forming a hexafluorosilicate (B96646) salt as a byproduct. digitellinc.com

Biocatalysis with sulfonyl fluorides has primarily been explored in the context of chemical biology, where the sulfonyl fluoride moiety acts as a warhead to covalently modify proteins. nih.govnih.gov These electrophilic probes exhibit reactivity with a range of nucleophilic amino acid residues—including serine, threonine, lysine, tyrosine, and histidine—often within the specific environment of a protein's binding pocket. nih.govnih.govacs.org This targeted reactivity has been harnessed to develop targeted covalent inhibitors and chemical probes for studying protein function. nih.govnih.gov While not catalysis in the traditional synthetic sense, understanding these protein-ligand interactions provides a foundation for developing future biocatalytic systems that could perform specific transformations on sulfonyl fluoride-containing substrates.

Exploration of New Reaction Manifolds and Synthetic Methodologies

The quest for milder, more efficient, and environmentally benign synthetic methods has led to the exploration of photocatalysis and electrochemistry for sulfonyl fluoride transformations. These energy-input methods offer unique activation pathways that are often inaccessible through traditional thermal means.

Photoredox catalysis has emerged as a powerful strategy for both the synthesis and functionalization of sulfonyl fluorides under mild conditions using visible light. rsc.orgrsc.org This approach allows for the generation of radical intermediates that can participate in a variety of transformations. acs.org A significant advancement is the photocatalytic synthesis of alkyl sulfonyl fluorides from readily available starting materials like alkyl organoboron substrates (organotrifluoroborates and boronic acid pinacol (B44631) esters), which are common in medicinal chemistry. nih.govacs.orguclouvain.benih.gov Acridinium-based organic photocatalysts have proven effective in these transformations. nih.govacs.orgnih.gov

Other photocatalytic methods include the fluorosulfonylation of unactivated olefins and the synthesis of β-keto sulfonyl fluorides from vinyl fluorosulfates using iridium-based catalysts. rsc.orgnih.gov These reactions often proceed through the generation of a fluorosulfonyl radical (•SO2F), which can be derived from various precursors, including bench-stable imidazolium (B1220033) salts. nih.govdigitellinc.com

| Reaction Type | Starting Materials | Catalyst/Reagent | Key Feature | Citation |

|---|---|---|---|---|

| Alkyl Sulfonyl Fluorination | Alkyl Organoboron Substrates | Acridinium photocatalysts | Provides access to primary, secondary, and tertiary alkyl sulfonyl fluorides. | nih.govacs.orgnih.gov |

| Aminofluorosulfonylation | Unactivated Olefins | Photoredox catalyst with DABSO and NFSI | Three-component reaction to form diverse aliphatic sulfonyl fluorides. | nih.gov |

| β-Keto Sulfonyl Fluoride Synthesis | Vinyl Fluorosulfates | Iridium(III) catalyst | Proceeds via a fluorosulfonyl radical (FSO2•) intermediate. | rsc.org |

| Radical Fluorosulfonylation | Unsaturated Hydrocarbons | Benzimidazolium fluorosulfonate salt | Air-stable crystalline reagent for generating •SO2F. | nih.govdigitellinc.com |

Electrosynthesis represents a green and powerful alternative for preparing sulfonyl fluorides, as it uses clean electrons as the redox agent, thereby avoiding the need for stoichiometric chemical oxidants. rsc.orgrsc.orgnih.gov A prominent electrochemical method involves the oxidative coupling of widely available and often odorous thiols or disulfides with an inexpensive fluoride source like potassium fluoride (KF). nih.govacs.orgcapes.gov.brtue.nl This approach has a broad substrate scope, accommodating alkyl, aryl, and heteroaryl thiols. nih.govacs.org

Other electrochemical strategies have been developed to convert sulfonyl hydrazides, sulfinamides, and organic sulfinates into their corresponding sulfonyl fluorides. rsc.orgchinesechemsoc.orgrsc.orgresearchgate.net For instance, the anodic oxidation of sulfinamides using triethylamine (B128534) trihydrofluoride as the fluoride source provides access to sulfonimidoyl fluorides, which are aza-bioisosteres of sulfonyl fluorides. chinesechemsoc.org These electrochemical methods are distinguished by their mild reaction conditions and high functional group tolerance. nih.govacs.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of novel synthetic methodologies from batch to continuous flow processing is a major goal for modern chemistry, offering enhanced safety, scalability, and efficiency. The synthesis of sulfonyl fluorides is well-suited for this transition. For example, the electrochemical synthesis of sulfonyl fluorides from thiols has been successfully accelerated using flow chemistry. researchgate.netresearchgate.net By using a flow reactor with a short distance between the electrodes, reaction times can be dramatically reduced from hours in a batch process to mere minutes in flow, with high yields. researchgate.net

Flow platforms also enable the safe on-demand generation and immediate use of potentially hazardous or reactive reagents, such as sulfuryl fluoride (SO2F2) gas. bohrium.com This approach not only improves safety but can also enhance the reactivity of the reagent, leading to higher yields and shorter reaction times for producing fluorosulfates and sulfamoyl fluorides. bohrium.com The ability to telescope reactions, where the output of one flow reactor is directly fed into another for a subsequent transformation (e.g., an electrochemical synthesis followed by a SuFEx reaction), represents a powerful strategy for automated synthesis. researchgate.netresearchgate.net The integration of these advanced catalytic and electrochemical methods into automated flow platforms will undoubtedly accelerate the discovery and development of new molecules based on the 3-(tert-butoxy)propane-1-sulfonyl fluoride scaffold.

Rational Design and Synthesis of Derivatives with Tailored Reactivity

The strategic modification of this compound offers a promising avenue for developing next-generation reagents with fine-tuned properties for organic synthesis and beyond. The rational design of its derivatives primarily focuses on altering the steric and electronic environment around the sulfonyl fluoride moiety and the tert-butoxy (B1229062) group to modulate reactivity, selectivity, and physical properties.